molecular formula C8H7FN2O2 B14363982 (E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine CAS No. 96014-63-0

(E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine

Katalognummer: B14363982
CAS-Nummer: 96014-63-0
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: NROWRLLJTIQOPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a methylmethanimine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.

    Formation of Methanimine: The 4-fluoro-3-nitroaniline is then reacted with formaldehyde and a methylating agent under acidic conditions to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron in the presence of hydrochloric acid.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron, hydrochloric acid.

    Substitution: Amines, thiols, appropriate solvents like dimethylformamide or ethanol.

Major Products:

    Reduction: 1-(4-Fluoro-3-aminophenyl)-N-methylmethanimine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Biological Studies: As a probe or reagent in biochemical assays to study enzyme interactions or cellular processes.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.

Similar Compounds:

    (E)-1-(4-Fluoro-3-nitrophenyl)-N-ethylmethanimine: Similar structure but with an ethyl group instead of a methyl group.

    (E)-1-(4-Chloro-3-nitrophenyl)-N-methylmethanimine: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness: this compound is unique due to the specific combination of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

96014-63-0

Molekularformel

C8H7FN2O2

Molekulargewicht

182.15 g/mol

IUPAC-Name

1-(4-fluoro-3-nitrophenyl)-N-methylmethanimine

InChI

InChI=1S/C8H7FN2O2/c1-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-5H,1H3

InChI-Schlüssel

NROWRLLJTIQOPG-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=CC(=C(C=C1)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.